molecular formula C19H24N2O4S B273287 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B273287
M. Wt: 376.5 g/mol
InChI Key: GVPWRHSLVZZGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, also known as Pimavanserin, is a drug that has been developed for the treatment of psychosis associated with Parkinson's disease. It is a selective serotonin inverse agonist and antagonist that acts on the 5-HT2A receptor.

Mechanism of Action

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine acts as a selective serotonin inverse agonist and antagonist that acts on the 5-HT2A receptor. It has a high affinity for this receptor and blocks its activation by serotonin. This results in a reduction of the hallucinatory and delusional symptoms associated with Parkinson's disease psychosis.
Biochemical and Physiological Effects:
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been shown to have a favorable pharmacokinetic profile with a long half-life and low potential for drug interactions. It is well-tolerated by patients and has a low incidence of adverse effects. 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine does not appear to have a significant effect on motor function in patients with Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has several advantages for use in lab experiments. It has a well-defined mechanism of action and is highly selective for the 5-HT2A receptor. 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has also been shown to be effective in animal models of Parkinson's disease psychosis. However, the limitations of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine include its high cost and limited availability.

Future Directions

There are several future directions for the use of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine in the treatment of neuropsychiatric disorders. Further research is needed to determine its efficacy in the treatment of other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. Additionally, the development of new drugs that target the 5-HT2A receptor may lead to the discovery of more effective treatments for neuropsychiatric disorders. Finally, the use of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine in combination with other drugs may lead to improved outcomes for patients with Parkinson's disease psychosis.

Synthesis Methods

The synthesis of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 4-methoxybenzaldehyde with 1-(2-methoxy-5-methylphenyl)sulfonyl)piperazine in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-bromoanisole in the presence of a palladium catalyst to produce 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine. The synthesis process has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential use in the treatment of psychosis associated with Parkinson's disease. Clinical trials have demonstrated its efficacy in reducing hallucinations and delusions in patients with Parkinson's disease psychosis. 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has also been investigated for its potential use in the treatment of other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.

properties

Product Name

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C19H24N2O4S/c1-15-4-9-18(25-3)19(14-15)26(22,23)21-12-10-20(11-13-21)16-5-7-17(24-2)8-6-16/h4-9,14H,10-13H2,1-3H3

InChI Key

GVPWRHSLVZZGMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.